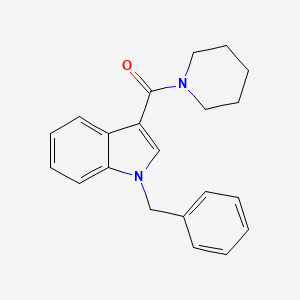

(1-benzyl-1H-indol-3-yl)(piperidino)methanone

Description

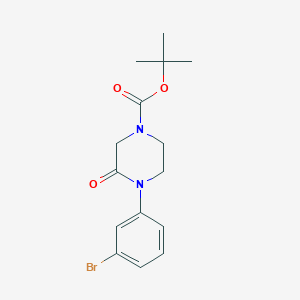

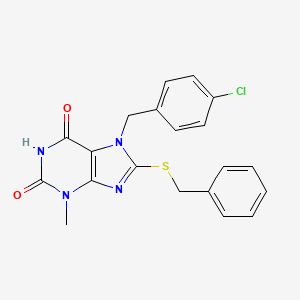

“(1-benzyl-1H-indol-3-yl)(piperidino)methanone” is a compound that belongs to the class of organic compounds known as indole-3-acetic acid derivatives . It is a complex molecule with a molecular formula of C21H22N2O .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were designed and synthesized . A general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione was performed . These are currently used as efficient precursors for the synthesis of some new compounds bearing five- and/or six-membered heterocyclic moieties .Molecular Structure Analysis

The molecular structure of “(1-benzyl-1H-indol-3-yl)(piperidino)methanone” is complex, with a benzimidazole group connected with a carbonyl group . The compound has a molecular weight of 318.41 .Chemical Reactions Analysis

The compound is likely to undergo various chemical reactions. For instance, substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were screened for their in vitro cytotoxic activity against various cells .Scientific Research Applications

Crystal Structure and Molecular Interactions

Research on similar compounds has provided insights into crystal structures and molecular interactions. For instance, studies have investigated the crystal structure of adducts involving piperidinyl methanone derivatives, revealing the geometric relationships between different molecular components and how these structures form chains through hydrogen bonding (Revathi et al., 2015). Such investigations are fundamental in understanding the physical properties of these compounds and their potential applications in material science.

Synthetic Approaches and Chemical Properties

The synthetic pathways for creating piperidinyl methanone derivatives and related compounds have been extensively studied. For example, research has outlined methods for synthesizing selective CB2 receptor agonists using piperidin-1-yl methanone as a key intermediate, highlighting the compound's role in developing therapeutic agents (Luo & Naguib, 2012). Moreover, the thermal, optical, and structural characteristics of these compounds, alongside theoretical calculations, shed light on their stability and electronic properties, which are crucial for their application in pharmacology and materials science (Karthik et al., 2021).

Antimicrobial Activity

The antimicrobial activity of new pyridine derivatives, which include piperidinyl methanone frameworks, has been investigated, demonstrating variable and modest effectiveness against bacteria and fungi (Patel et al., 2011). These findings are significant for the development of new antimicrobial agents, contributing to the ongoing search for novel treatments against resistant strains of microorganisms.

Pharmacological Applications

While direct studies on "(1-benzyl-1H-indol-3-yl)(piperidino)methanone" specifically were not found, research into structurally related compounds provides a glimpse into potential pharmacological applications. For instance, the construction of complex polyheterocyclic systems involving piperidinyl moieties suggests the versatility of these structures in synthesizing bioactive compounds that could have therapeutic benefits (Cao et al., 2019).

properties

IUPAC Name |

(1-benzylindol-3-yl)-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O/c24-21(22-13-7-2-8-14-22)19-16-23(15-17-9-3-1-4-10-17)20-12-6-5-11-18(19)20/h1,3-6,9-12,16H,2,7-8,13-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCTDIHDKJNNSKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301328523 | |

| Record name | (1-benzylindol-3-yl)-piperidin-1-ylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301328523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818702 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(1-benzyl-1H-indol-3-yl)(piperidino)methanone | |

CAS RN |

860611-47-8 | |

| Record name | (1-benzylindol-3-yl)-piperidin-1-ylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301328523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorophenyl)-5-(2-oxo-2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2842983.png)

![N-(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-ylmethyl)but-2-ynamide](/img/structure/B2842984.png)

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-ethylphenyl)acetamide](/img/structure/B2842985.png)

![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2842988.png)

![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2842990.png)

![N-(1-(furan-3-yl)propan-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2842992.png)

![N-(2-methoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2842993.png)